molecular formula C10H19BrZn B14901649 Dec-9-enylzinc bromide

Dec-9-enylzinc bromide

Cat. No.: B14901649
M. Wt: 284.5 g/mol
InChI Key: XAJYZCAVDKUMOG-UHFFFAOYSA-M
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Description

Dec-9-enylzinc bromide is an organozinc compound with the molecular formula C10H19BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dec-9-enylzinc bromide can be synthesized through the reaction of dec-9-enyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reaction with zinc. The process is typically carried out in specialized reactors that ensure the controlled addition of reagents and maintenance of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Dec-9-enylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in THF at low temperatures.

    Cross-Coupling Reactions: Often catalyzed by palladium or nickel catalysts, with the reaction conducted under an inert atmosphere.

    Substitution Reactions: Commonly involves electrophiles such as alkyl halides or acyl chlorides

Major Products

Scientific Research Applications

Dec-9-enylzinc bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dec-9-enylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the carbon atom of the dec-9-enyl group, making it highly reactive towards electrophiles. This reactivity allows it to participate in various addition and substitution reactions, forming new carbon-carbon bonds and other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its moderate reactivity, which allows for controlled reactions with a wide range of electrophiles. Its stability in THF and compatibility with various catalytic systems make it a versatile reagent in organic synthesis .

Properties

IUPAC Name

bromozinc(1+);dec-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19.BrH.Zn/c1-3-5-7-9-10-8-6-4-2;;/h3H,1-2,4-10H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJYZCAVDKUMOG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCCCCCC=C.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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